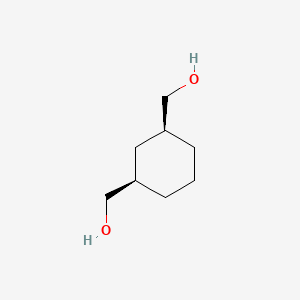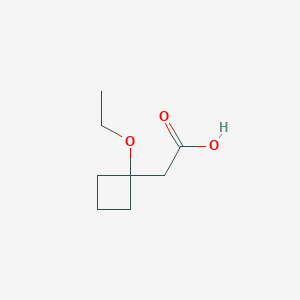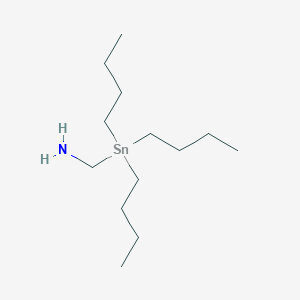
Fmoc-beta-Ala-Leu-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-beta-Ala-Leu-OH, also known as fluorenylmethyloxycarbonyl-beta-alanine-leucine, is a compound commonly used in solid-phase peptide synthesis. The fluorenylmethyloxycarbonyl group serves as a protecting group for the amino terminus of peptides, allowing for the stepwise construction of peptide chains. This compound is particularly valuable in the synthesis of peptides due to its stability and ease of removal under mild conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Fmoc-beta-Ala-Leu-OH typically involves the following steps:
Coupling with Leucine: The Fmoc-beta-alanine is then coupled with leucine using a coupling reagent like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of automated systems also reduces the risk of contamination and human error .
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-beta-Ala-Leu-OH undergoes several types of chemical reactions, including:
Deprotection: The fluorenylmethyloxycarbonyl group can be removed using a base such as piperidine, revealing the free amino group.
Coupling Reactions: It can be coupled with other amino acids or peptides using coupling reagents like DIC and HOBt.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for the removal of the fluorenylmethyloxycarbonyl group.
Coupling: DIC and HOBt are frequently used as coupling reagents under mild conditions.
Major Products
The major products formed from these reactions include peptides with free amino groups ready for further elongation or modification .
Applications De Recherche Scientifique
Fmoc-beta-Ala-Leu-OH has a wide range of applications in scientific research:
Mécanisme D'action
The primary mechanism of action of Fmoc-beta-Ala-Leu-OH involves its role as a protecting group in peptide synthesis. The fluorenylmethyloxycarbonyl group temporarily masks the amino group, preventing unwanted side reactions during peptide assembly. This allows for the stepwise elongation of the peptide chain with high precision .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-beta-Ala-OH: Similar to Fmoc-beta-Ala-Leu-OH but lacks the leucine residue.
Fmoc-Leu-OH: Contains the leucine residue but lacks the beta-alanine.
Fmoc-beta-Homoleu-OH: Similar structure but with a homoleucine residue instead of leucine.
Uniqueness
This compound is unique due to its combination of beta-alanine and leucine, providing specific properties that are valuable in peptide synthesis. The presence of both residues allows for the creation of peptides with distinct structural and functional characteristics .
Propriétés
Formule moléculaire |
C24H28N2O5 |
|---|---|
Poids moléculaire |
424.5 g/mol |
Nom IUPAC |
(2S)-2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]-4-methylpentanoic acid |
InChI |
InChI=1S/C24H28N2O5/c1-15(2)13-21(23(28)29)26-22(27)11-12-25-24(30)31-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20-21H,11-14H2,1-2H3,(H,25,30)(H,26,27)(H,28,29)/t21-/m0/s1 |
Clé InChI |
LCPNEWLOVJOKPN-NRFANRHFSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)O)NC(=O)CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES canonique |
CC(C)CC(C(=O)O)NC(=O)CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12274300.png)



![(S)-[2'-(4-Methylbenzyl)-[1,1'-binaphthalen]-2-yl]diphenylphosphine](/img/structure/B12274325.png)
![3-[4-(Diphenylmethyl)piperazine-1-carbonyl]-5,6,7,8-tetrahydrocinnoline](/img/structure/B12274327.png)


![Tert-butyl (2-benzyloctahydropyrrolo[1,2-a]pyrazin-7-yl)carbamate](/img/structure/B12274356.png)
![6-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine](/img/structure/B12274359.png)

![4-fluoro-2-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B12274373.png)

![2-tert-butyl-1-[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12274384.png)
